4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound featuring a unique combination of indole and thiazinane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Attachment of the 3,4-Dichlorobenzyl Group: The indole derivative is then alkylated with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.
Formation of the Thiazinane Ring: The final step involves the cyclization of the intermediate with a suitable thiazinane precursor under controlled conditions to form the thiazinane-1,1-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the thiazinane ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiazinane derivatives.
Substitution: Substituted dichlorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and thiazinane systems in various chemical reactions .
Biology
Biologically, 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural similarity to known bioactive molecules suggests it could be developed into drugs for treating various diseases .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazinane ring can interact with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione: Unique due to the combination of indole and thiazinane structures.
3,4-Dichlorobenzyl derivatives: Similar in having the dichlorobenzyl group but lacking the indole and thiazinane combination.
Indole derivatives: Share the indole core but differ in the attached functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
4-[2-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2S/c22-19-6-5-16(13-20(19)23)14-25-15-17(18-3-1-2-4-21(18)25)7-8-24-9-11-28(26,27)12-10-24/h1-6,13,15H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVHYKTKRZBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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